molecular formula C6H10N4O2 B12903271 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole

Cat. No.: B12903271
M. Wt: 170.17 g/mol
InChI Key: FUBRAMFBZGPINB-UHFFFAOYSA-N
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Description

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide typically involves the reaction of amidoximes with various reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .

Industrial Production Methods

Industrial production methods for oxadiazoles often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N'-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]ethanimidamide

InChI

InChI=1S/C6H10N4O2/c1-4(7)9-11-3-6-8-5(2)10-12-6/h3H2,1-2H3,(H2,7,9)

InChI Key

FUBRAMFBZGPINB-UHFFFAOYSA-N

Isomeric SMILES

CC1=NOC(=N1)CO/N=C(\C)/N

Canonical SMILES

CC1=NOC(=N1)CON=C(C)N

Origin of Product

United States

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